molecular formula C14H12F4N2O4 B129402 2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este CAS No. 100276-64-0

2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este

Cat. No. B129402
M. Wt: 348.25 g/mol
InChI Key: PGUUQKZKNBEUIG-YVMONPNESA-N
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Description

2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Ester is an intermediate of Marbofloxacin . Marbofloxacin is a carboxylic acid derivative third generation fluoroquinolone antibiotic . The molecular formula of this compound is C14H12F4N2O4 and it has a molecular weight of 348.25 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C14H12F4N2O4/c1-3-24-14(23)8(5-19-20(2)6-21)13(22)7-4-9(15)11(17)12(18)10(7)16/h4-6,19H,3H2,1-2H3 . The Canonical SMILES string is O=CN(NC=C(C(=O)OCC)C(=O)C1=CC(F)=C(F)C(F)=C1F)C . These strings provide a textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results. As it is an intermediate in the synthesis of Marbofloxacin , it is likely involved in reactions related to the formation of fluoroquinolone structures. More detailed information would require access to specific scientific literature or databases.


Physical And Chemical Properties Analysis

This compound appears as an off-white solid . It is soluble in DCM . It has a boiling point of 422.4±55.0°C at 760 mmHg and a density of 1.409±0.1 g/cm3 .

properties

IUPAC Name

ethyl (E)-2-[(E)-[formyl(methyl)hydrazinylidene]methyl]-3-hydroxy-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2O4/c1-3-24-14(23)8(5-19-20(2)6-21)13(22)7-4-9(15)11(17)12(18)10(7)16/h4-6,22H,3H2,1-2H3/b13-8+,19-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGKGOFBKXFOTP-OMTSZZJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC(=C(C(=C1F)F)F)F)/O)/C=N/N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este

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